2E,5Z,8Z-Tetradecatrienoyl-CoA

β-oxidation Enoyl-CoA Isomerase Metabolic flux

2E,5Z,8Z-Tetradecatrienoyl-CoA (2E,5Z,8Z-tetradecatrienoyl-coenzyme A) is a C14 polyunsaturated fatty acyl-CoA thioester with a defined double-bond geometry at positions 2, 5, and 8. As a critical activated intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids (PUFAs), it is a derivative of coenzyme A.

Molecular Formula C35H56N7O17P3S
Molecular Weight 971.8 g/mol
Cat. No. B15552231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2E,5Z,8Z-Tetradecatrienoyl-CoA
Molecular FormulaC35H56N7O17P3S
Molecular Weight971.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h8-9,11-12,14-15,22-24,28-30,34,45-46H,4-7,10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b9-8-,12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1
InChIKeyJSDPYDDAJCNOIE-VFRDANQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2E,5Z,8Z-Tetradecatrienoyl-CoA for Unambiguous Polyunsaturated Fatty Acid β-Oxidation Intermediate Studies


2E,5Z,8Z-Tetradecatrienoyl-CoA (2E,5Z,8Z-tetradecatrienoyl-coenzyme A) is a C14 polyunsaturated fatty acyl-CoA thioester with a defined double-bond geometry at positions 2, 5, and 8 [1]. As a critical activated intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids (PUFAs), it is a derivative of coenzyme A . Its specific unsaturation pattern distinguishes it from other C14 enoyl-CoA species, directly impacting the enzymatic steps required for its complete degradation, thereby making it an essential reference standard for precise metabolic flux studies and enzyme characterization in lipid metabolism research [2].

Procurement Risk: Why Generic C14:3-CoA Does Not Guarantee Metabolic Relevance for 2E,5Z,8Z-Tetradecatrienoyl-CoA


The use of a generic C14 polyunsaturated acyl-CoA or a related isomer, such as (3E,5Z,8Z)-tetradecatrienoyl-CoA or (5Z,8Z,11Z)-tetradecatrienoyl-CoA, is not equivalent and can lead to misleading or irrelevant experimental outcomes. This is because the specific position and geometry of each double bond are the primary determinants of the enzymatic pathway. For instance, the (3E,5Z,8Z)-isomer requires the action of a specific Δ3,Δ2-enoyl-CoA isomerase before it can proceed through the standard β-oxidation cycle, a step bypassed by the 2E,5Z,8Z-species [1]. Similarly, the distinct (5Z,8Z,11Z)-isomer, derived from the breakdown of linolenic acid, enters a completely different catabolic route [2]. Substituting these isomers without verification introduces uncontrollable variables into assays of acyl-CoA dehydrogenases, enoyl-CoA hydratases, and other key enzymes, invalidating kinetic studies and compromising the integrity of metabolic flux analyses [3].

Quantitative Differentiation of 2E,5Z,8Z-Tetradecatrienoyl-CoA: Evidence-Based Procurement Guide


Differential Metabolic Processing of 2E,5Z,8Z- vs. 3E,5Z,8Z-Tetradecatrienoyl-CoA

The 2E,5Z,8Z-tetradecatrienoyl-CoA isomer is the direct substrate for the subsequent hydration step (catalyzed by enoyl-CoA hydratase) in the core β-oxidation pathway [1]. In contrast, the related (3E,5Z,8Z)-tetradecatrienoyl-CoA isomer cannot be hydrated directly and instead represents a metabolic branch point requiring the specific action of a Δ3,Δ2-enoyl-CoA isomerase to convert it into the 2E-isomer before further degradation can occur [1]. This demonstrates that the isomers are not functionally interchangeable in a metabolic context.

β-oxidation Enoyl-CoA Isomerase Metabolic flux

Enzymatic Distinction Between 2E,5Z,8Z- and 5Z,8Z,11Z-Tetradecatrienoyl-CoA

The 2E,5Z,8Z-tetradecatrienoyl-CoA intermediate is a product of the first cycle of β-oxidation of specific PUFAs [1]. The alternative isomer, (5Z,8Z,11Z)-tetradecatrienoyl-CoA, is a product of the β-oxidation of α-linolenic acid (18:3, n-3) and serves as a substrate for a different cycle of dehydrogenation [2]. While both are C14:3-CoA species, they are not identical in their metabolic roles. The 2E,5Z,8Z-isomer has already undergone one round of chain-shortening and has a different double bond configuration that dictates its subsequent enzymatic fate, distinguishing it from the 5Z,8Z,11Z-isomer which is an earlier-stage intermediate.

β-oxidation Acyl-CoA dehydrogenase Substrate specificity

Species-Specific Pathway Conservation and the Role of 2E,5Z,8Z-Tetradecatrienoyl-CoA

The hydration of trans-2-cis,cis-5,8-tetradecatrienoyl-CoA (synonymous with 2E,5Z,8Z-Tetradecatrienoyl-CoA) to 3(S)-hydroxy-(5Z,8Z)-tetradecadienoyl-CoA is a conserved metabolic reaction documented in genome-scale metabolic models (GEMs) for zebrafish, mouse, and human [1][2]. This evolutionary conservation underscores the compound's fundamental role in PUFA catabolism across vertebrates. In contrast, less ubiquitous isomers may not be represented in all species' metabolic networks, making 2E,5Z,8Z-Tetradecatrienoyl-CoA a more universally applicable standard for comparative biology studies.

Comparative metabolomics Enoyl-CoA hydratase Model organism

High-Value Application Scenarios for 2E,5Z,8Z-Tetradecatrienoyl-CoA in Biomedical Research


In Vitro Characterization of Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase Specificity

2E,5Z,8Z-Tetradecatrienoyl-CoA serves as a definitive substrate for kinetic assays with enoyl-CoA hydratases, as established by its conserved reaction in multiple metabolic models [1]. Its use ensures that measured activity is specific to the hydratase step, as the compound is the direct product of the preceding dehydrogenase reaction. This allows for the unambiguous determination of kinetic parameters (e.g., kcat, Km) for hydratases involved in PUFA metabolism, which is not possible with earlier-stage intermediates like (5Z,8Z,11Z)-tetradecatrienoyl-CoA [2].

Development of Targeted Lipidomics MRM Assays for PUFA β-Oxidation Intermediates

As a key, species-conserved intermediate in the β-oxidation of PUFAs, 2E,5Z,8Z-Tetradecatrienoyl-CoA is an ideal candidate for use as a calibration standard in the development of targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Its specific mass and retention time can be used to establish multiple reaction monitoring (MRM) transitions, enabling the precise and quantitative tracking of this specific node in the metabolic network. This is essential for studies on metabolic diseases and for validating flux through the PUFA oxidation pathway [1].

Validation and Refinement of Genome-Scale Metabolic Models (GEMs)

The documented presence and conserved reaction of 2E,5Z,8Z-Tetradecatrienoyl-CoA across human, mouse, and zebrafish GEMs positions it as a powerful tool for validating computational models of metabolism [1][2]. Researchers can use quantitative data on this compound's production and consumption in cell culture or in vivo to constrain and refine the reaction bounds and network topology within GEMs, thereby improving the accuracy of predictions related to PUFA metabolism and energy homeostasis [1].

Investigating the Molecular Basis of Inherited Fatty Acid Oxidation Disorders

The accumulation of specific acyl-CoA intermediates is a hallmark of inborn errors of metabolism. While 5-trans-tetradecenoyl-CoA has been linked to the incomplete oxidation of trans-fatty acids [3], the 2E,5Z,8Z-isomer is a key, conserved intermediate in the normal, unperturbed catabolism of cis-polyunsaturated fatty acids [1]. Using this pure standard allows researchers to distinguish between normal metabolic flux and pathological accumulation, providing a crucial baseline for characterizing the biochemical phenotype of novel or poorly understood acyl-CoA dehydrogenase or enoyl-CoA hydratase deficiencies.

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